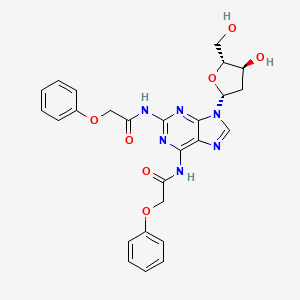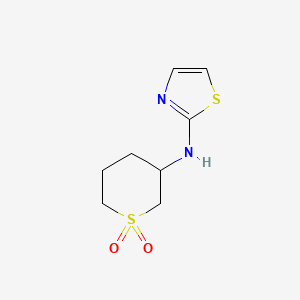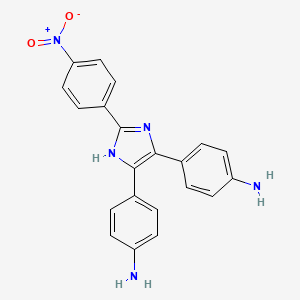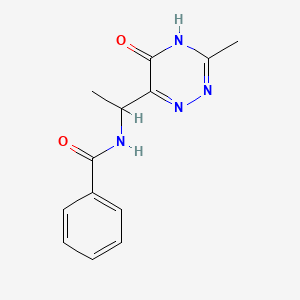
Acridin-9(10H)-one 2,2,2-trifluoroacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acridin-9(10H)-one 2,2,2-trifluoroacetate is a chemical compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound is characterized by the presence of an acridinone core structure with a trifluoroacetate group attached, which imparts unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acridin-9(10H)-one 2,2,2-trifluoroacetate typically involves the reaction of acridin-9(10H)-one with trifluoroacetic anhydride in the presence of a suitable catalyst. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:
Acridin-9(10H)-one+Trifluoroacetic anhydride→Acridin-9(10H)-one 2,2,2-trifluoroacetate
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
Acridin-9(10H)-one 2,2,2-trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form acridin-9(10H)-one derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The trifluoroacetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridin-9(10H)-one derivatives with hydroxyl or carboxyl groups, while reduction may produce acridin-9(10H)-one derivatives with hydrogenated functional groups.
科学研究应用
Acridin-9(10H)-one 2,2,2-trifluoroacetate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a fluorescent probe for studying biological systems and as a DNA intercalator for genetic research.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and antiviral activities.
Industry: Utilized in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of Acridin-9(10H)-one 2,2,2-trifluoroacetate involves its interaction with molecular targets such as DNA, enzymes, and cellular receptors. The compound can intercalate into DNA, disrupting its structure and function, which may lead to inhibition of DNA replication and transcription. Additionally, the trifluoroacetate group can enhance the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets.
相似化合物的比较
Similar Compounds
Acridin-9(10H)-one: The parent compound without the trifluoroacetate group.
Acridine Orange: A well-known acridine derivative used as a fluorescent dye.
Acriflavine: An acridine derivative with antimicrobial properties.
Uniqueness
Acridin-9(10H)-one 2,2,2-trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts distinct chemical properties such as increased stability and lipophilicity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science.
属性
CAS 编号 |
88147-33-5 |
|---|---|
分子式 |
C15H10F3NO3 |
分子量 |
309.24 g/mol |
IUPAC 名称 |
10H-acridin-9-one;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C13H9NO.C2HF3O2/c15-13-9-5-1-3-7-11(9)14-12-8-4-2-6-10(12)13;3-2(4,5)1(6)7/h1-8H,(H,14,15);(H,6,7) |
InChI 键 |
FNEPMYWEHRHTDY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{4-[4-(Benzyloxy)-6-phenylpyrimidin-2-yl]phenoxy}acetic acid](/img/structure/B12934634.png)
![tert-Butyl (R)-3-iodo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B12934637.png)
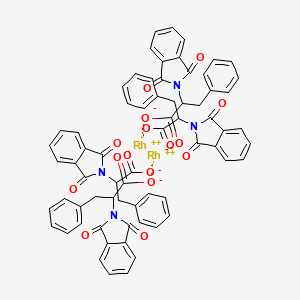
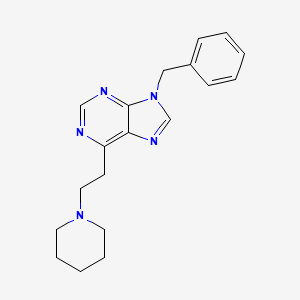
![Rel-(1R,2S,4S)-1-(mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B12934657.png)
![3-[(Dimethylsulfamoyl)amino]-N-(pyrimidin-2-yl)benzamide](/img/structure/B12934661.png)
![Ethyl 2-((1-methyl-9-(3-phenylpropyl)-9H-pyrido[3,4-b]indol-7-yl)oxy)acetate](/img/structure/B12934667.png)


